4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile
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Overview
Description
4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile is an organic compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol This compound is characterized by the presence of a hydroxy group, a dioxotetrahydrothiophene ring, and a carbonitrile group
Preparation Methods
The synthesis of 4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Scientific Research Applications
4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbonitrile group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-1,1-dioxotetrahydrothiophene-3-carbonitrile can be compared with similar compounds such as:
- 1-Hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Hydroxy-6-p-tolylpyridine-3-carbonitrile
- 2-Hydroxy-6-phenylpyridine-3-carbonitrile These compounds share structural similarities but differ in their specific functional groups and ring structures, which can lead to differences in their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-hydroxy-1,1-dioxothiolane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c6-1-4-2-10(8,9)3-5(4)7/h4-5,7H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGLFMUXAAUVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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